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Compound of Interest

Compound Name: SHP2 inhibitor LY6

Cat. No.: B11934237 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the efficacy of two promising targeted therapies, LY3537982 (LY6) and

TNO155, in the treatment of KRAS-mutant cancers. This analysis is based on publicly available

preclinical and clinical data.

The discovery of small molecules targeting the previously "undruggable" KRAS oncogene has

ushered in a new era of precision oncology. Among the most prevalent mutations is KRAS

G12C, a key driver in a significant subset of non-small cell lung cancer (NSCLC), colorectal

cancer (CRC), and other solid tumors.[1] This guide focuses on two distinct therapeutic

strategies against KRAS-mutant cancers: the direct inhibition of the KRAS G12C mutant

protein by LY3537982, and the indirect modulation of RAS signaling through SHP2 inhibition by

TNO155.

Mechanism of Action
LY3537982 (LY6): A Direct KRAS G12C Inhibitor

LY3537982 is a potent and highly selective oral inhibitor that covalently binds to the cysteine

residue of the KRAS G12C mutant protein.[1][2] This irreversible binding locks the KRAS

protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling through the

MAPK pathway and suppressing tumor cell growth.[2][3] Preclinical studies have demonstrated

its high potency, with a cellular IC50 of 3.35 nM for inhibiting KRAS G12C.[2][4]
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TNO155 is a first-in-class, orally bioavailable, allosteric inhibitor of the SHP2 protein (Src

homology region 2 domain-containing phosphatase-2).[5] SHP2 is a non-receptor protein

tyrosine phosphatase that plays a crucial role in the activation of the RAS-MAPK signaling

pathway downstream of receptor tyrosine kinases (RTKs).[6] By inhibiting SHP2, TNO155

prevents the dephosphorylation of key signaling molecules, leading to the suppression of RAS

activation and downstream signaling. This mechanism of action is not restricted to a specific

KRAS mutation and has the potential to be effective in a broader range of KRAS-mutant

tumors.[7][8] TNO155 has shown synergistic effects when combined with direct KRAS G12C

inhibitors by preventing the feedback reactivation of wild-type RAS isoforms.[7]

Preclinical Efficacy
Preclinical studies have demonstrated the anti-tumor activity of both LY3537982 and TNO155.

LY3537982 has shown potent and selective inhibition of KRAS G12C mutant cell lines and

dose-dependent tumor growth inhibition in patient-derived xenograft (PDX) models of NSCLC,

ranging from significant tumor growth inhibition to complete regression.[2][4] Combination

studies in preclinical models have also shown robust tumor regression when LY3537982 is

combined with other agents.[2]

TNO155 has demonstrated efficacy in combination with various targeted therapies. In KRAS

G12C cancer cells, TNO155 effectively blocked the feedback activation of wild-type RAS

induced by KRAS G12C inhibitors, leading to enhanced efficacy.[7] It has also shown

synergistic effects with BRAF and MEK inhibitors in BRAF V600E colorectal cancer models and

combination benefits with CDK4/6 inhibitors in lung and colorectal cancer PDX models.[7]
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Parameter LY3537982 TNO155 Reference

Cellular IC50 (KRAS

G12C)
3.35 nM

Not Applicable (SHP2

inhibitor)
[2][4]

In Vivo Efficacy

(Monotherapy)

Dose-dependent

tumor growth

inhibition and

regression in NSCLC

PDX models

Limited monotherapy

efficacy in some

KRAS G12-mutant

tumors

[2][9]

In Vivo Efficacy

(Combination)

Robust tumor

regression with other

agents in NSCLC

xenografts

Enhanced efficacy

with KRAS G12C,

BRAF, MEK, and

CDK4/6 inhibitors

[2][7]

Clinical Efficacy
Clinical trial data for both LY3537982 and TNO155 have shown promising, albeit early, results

in patients with KRAS-mutant cancers.

LY3537982 (from the LOXO-RAS-20001 study)

The phase 1 LOXO-RAS-20001 study evaluated LY3537982 as a monotherapy and in

combination.[1][10]
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Cancer Type
Patient

Population

Overall

Response Rate

(ORR)

Disease Control

Rate (DCR)
Reference

NSCLC
KRAS G12C

inhibitor-naïve
38% 88% [1][10]

NSCLC
Prior KRAS

G12C inhibitor
7% 64% [1][10]

Colorectal

Cancer
- 10% 90% [1][10]

Pancreatic

Cancer
- 42% 92% [1][10]

Other Solid

Tumors
- 52% 95% [1][10]

Combination Therapy Data:

Cancer Type Combination
Patient

Population

Overall

Response Rate

(ORR)

Reference

NSCLC
+

Pembrolizumab

KRAS G12C

inhibitor-naïve
78% [1]

Colorectal

Cancer
+ Cetuximab - 45% [10]

TNO155 (from various clinical trials)

TNO155 has been evaluated as a monotherapy and in combination with other targeted agents.

Monotherapy Data:

Initial clinical data for TNO155 monotherapy in a phase I study showed sensitivity in some

KRAS G12-mutant tumors, particularly KRAS G12C-mutant NSCLC, but no partial responses
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were observed.[9]

Combination Therapy Data:

The KontRASt-01 trial is evaluating TNO155 in combination with the KRAS G12C inhibitor

JDQ433.

Cancer Type Combination
Patient

Population

Overall

Response

Rate (ORR)

Disease

Control Rate

(DCR)

Reference

NSCLC + JDQ433

Prior KRAS

G12C

inhibitor

33.3% 66.7% [11]

Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of

findings.

Cell Viability Assay (for LY3537982)
Cell Lines: A panel of cancer cell lines with KRAS G12C mutations, non-G12C KRAS

mutations, and wild-type KRAS.

Treatment: Cells are treated with increasing concentrations of LY3537982 for a specified

period (e.g., 72 hours).

Readout: Cell viability is assessed using a commercially available assay, such as CellTiter-

Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an

indicator of metabolically active cells.

Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-

response data to a four-parameter logistic curve.[2]

In Vivo Tumor Growth Inhibition Study (for LY3537982)
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Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously implanted

with patient-derived xenograft (PDX) tumors harboring the KRAS G12C mutation.

Treatment: Once tumors reach a specified volume, mice are randomized to receive vehicle

control or LY3537982 at various doses and schedules (e.g., once or twice daily oral

administration).

Measurements: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

Body weight is also monitored as an indicator of toxicity.

Endpoint: The study is terminated when tumors in the control group reach a predetermined

size. Tumor growth inhibition is calculated as the percentage difference in the mean tumor

volume between the treated and control groups.[2]

Immunoblotting (for TNO155)
Objective: To assess the effect of TNO155 on downstream signaling pathways.

Procedure: KRAS G12C mutant cancer cells are pre-treated with DMSO or TNO155,

followed by treatment with a KRAS G12C inhibitor. Cell lysates are then collected at various

time points.

Analysis: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed

with antibodies against key signaling proteins such as phosphorylated ERK (p-ERK) and

total ERK to assess the inhibition of the MAPK pathway.[7][12]

Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs, the following

diagrams are provided in the DOT language for Graphviz.
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Caption: Simplified KRAS signaling pathway and points of intervention for LY3537982 and

TNO155.
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Caption: General experimental workflow for preclinical evaluation of targeted cancer therapies.

Conclusion
LY3537982 and TNO155 represent two distinct and promising approaches for the treatment of

KRAS-mutant cancers. LY3537982, as a direct and highly potent KRAS G12C inhibitor, has

demonstrated significant clinical activity, particularly in NSCLC. TNO155, through its indirect

mechanism of SHP2 inhibition, offers the potential for broader applicability across different

KRAS mutations and shows strong synergistic potential when combined with other targeted

therapies. The choice between these agents and their optimal use, whether as monotherapies
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or in combination, will depend on the specific cancer type, the mutational context, and the

results of ongoing and future clinical trials. This guide provides a foundational comparison to

aid researchers and clinicians in navigating this rapidly evolving therapeutic landscape.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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